molecular formula C8H5F5O B1402172 1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene CAS No. 1404194-46-2

1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene

Cat. No. B1402172
M. Wt: 212.12 g/mol
InChI Key: SRUCPTMLIOZPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3F5O . It has a molecular weight of 198.09 . The compound is stored in a dry room at normal temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene” is 1S/C7H3F5O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H . The InChI key is CETQITNIBDFSTM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Reactivity

  • Versatile Intermediates in Organic Synthesis : 1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene has been used as a versatile intermediate in the synthesis of various organofluorine compounds. It acts as a key intermediate in producing ortho-substituted derivatives, demonstrating its utility in accessing a wide range of new compounds (Castagnetti & Schlosser, 2001).

  • Catalysis and Electrophilic Reactions : This chemical serves as a significant component in catalytic reactions. For instance, it has been involved in the trifluoromethylation of various aromatic compounds using hypervalent iodine reagents, highlighting its role in electrophilic reactions (Mejía & Togni, 2012).

  • Intermediate in Synthesizing Polyethers : It is utilized in the synthesis of polyethers. A study demonstrates its application in forming fluorine-containing polyethers, which are significant for their low dielectric properties and thermal stability (Fitch et al., 2003).

  • Structural Studies and Conformation Analysis : Its structure and conformation have been analyzed through methods like gas electron diffraction and quantum chemical calculations, providing insights into its geometric structure and potential for various chemical applications (Shishkov et al., 2004).

Chemical Properties and Interactions

  • Electron-Withdrawing Effects : The trifluoromethoxy group in this compound is noted for its ability to exert a strong electron-withdrawing effect. This property significantly influences the reactivity and stability of arylmetal compounds (Castagnetti & Schlosser, 2002).

  • Influence on Hydrogen Bonding : The compound's impact on hydrogen bonding interactions has been studied, particularly in the context of furan-based epoxy resins. Such studies are crucial for understanding the material properties influenced by these interactions (Shen et al., 2017).

Applications in Material Science

  • Liquid Clathrate Formation : The compound has been studied for its ability to form liquid clathrates with ionic liquids. This property is significant for applications in material science, particularly in creating inclusion compounds with unique properties (Holbrey et al., 2003).

  • Liquid Crystalline Phases : Studies have shown that certain derivatives of this compound can form liquid crystalline phases, which are useful in various applications, including display technologies (Bushey et al., 2001).

Safety And Hazards

The compound has several hazard statements including H225, H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . Fluorine as a substituent in active ingredients plays a significant and increasingly important role . Therefore, it is expected that many novel applications of “1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene” and similar compounds will be discovered in the future .

properties

IUPAC Name

1,3-difluoro-4-methyl-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c1-4-2-3-5(9)7(6(4)10)14-8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUCPTMLIOZPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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